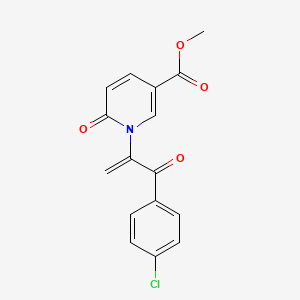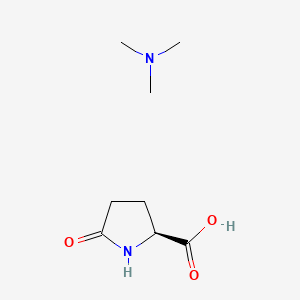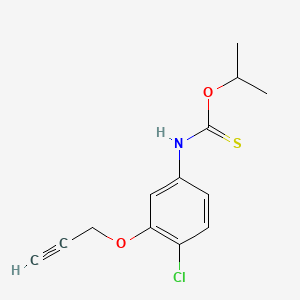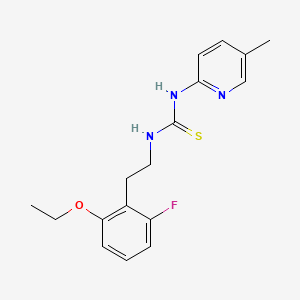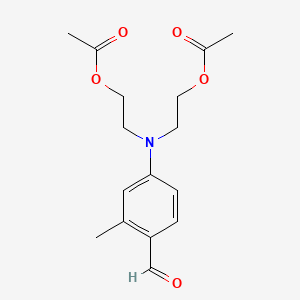
2,2'-((4-Formyl-3-methylphenyl)imino)diethyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . It is also known by other names such as 4-[Bis[2-(acetyloxy)ethyl]amino]-2-methylbenzaldehyde . This compound is characterized by the presence of a formyl group, a methyl group, and an imino group attached to a benzene ring, along with two diacetate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate typically involves the reaction of 4-formyl-3-methylbenzaldehyde with diethylamine in the presence of acetic anhydride . The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the imino group and the subsequent acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in an alkaline medium.
Major Products Formed
Oxidation: 4-(Bis[2-(acetyloxy)ethyl]amino)-2-methylbenzoic acid.
Reduction: 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde.
Substitution: 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde.
Applications De Recherche Scientifique
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde
- 4-(Bis[2-(acetyloxy)ethyl]amino)-2-methylbenzoic acid
Uniqueness
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and imino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
85439-03-8 |
|---|---|
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-[N-(2-acetyloxyethyl)-4-formyl-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C16H21NO5/c1-12-10-16(5-4-15(12)11-18)17(6-8-21-13(2)19)7-9-22-14(3)20/h4-5,10-11H,6-9H2,1-3H3 |
Clé InChI |
ZYVAZLMINRGIDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




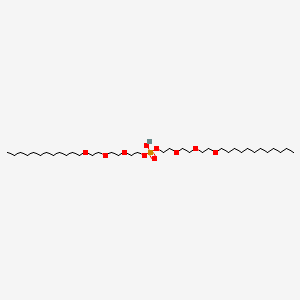
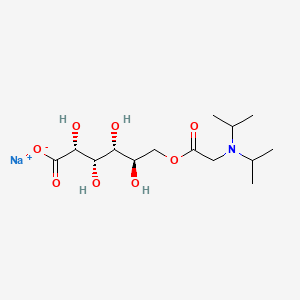
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

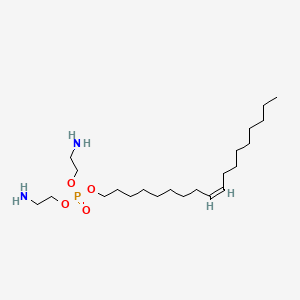
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
